molecular formula C15H15NOS B2824937 N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide CAS No. 902361-12-0

N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide

Cat. No.: B2824937
CAS No.: 902361-12-0
M. Wt: 257.35
InChI Key: CTLDGUOWUFLJSN-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide is an organic compound that features a naphthalene ring, an acetamide group, and a prop-2-en-1-ylsulfanyl substituent

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Naphthalen-2-yl Intermediate: This can be achieved through Friedel-Crafts acylation of naphthalene.

    Introduction of the Prop-2-en-1-ylsulfanyl Group: This step involves the reaction of the naphthalen-2-yl intermediate with an appropriate allyl sulfide under basic conditions.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene ring and the acetamide group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-2-yl)acetamide: Lacks the prop-2-en-1-ylsulfanyl group.

    2-(prop-2-en-1-ylsulfanyl)acetamide: Lacks the naphthalene ring.

    N-(phenyl)-2-(prop-2-en-1-ylsulfanyl)acetamide: Contains a phenyl ring instead of a naphthalene ring.

Uniqueness

N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide is unique due to the combination of the naphthalene ring, the acetamide group, and the prop-2-en-1-ylsulfanyl substituent. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-naphthalen-2-yl-2-prop-2-enylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-2-9-18-11-15(17)16-14-8-7-12-5-3-4-6-13(12)10-14/h2-8,10H,1,9,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLDGUOWUFLJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(=O)NC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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